molecular formula C9H15BrO2 B1290052 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 74286-87-6

8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B1290052
CAS No.: 74286-87-6
M. Wt: 235.12 g/mol
InChI Key: ILYCFBCRGRUHEX-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane (CAS: 74286-87-6) is a brominated spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane backbone with a bromomethyl substituent at the 8-position. This compound is structurally characterized by its fused cyclohexane and dioxolane rings, which confer rigidity and influence its reactivity. The bromomethyl group (-CH2Br) enhances its utility as an alkylating agent in organic synthesis, particularly in nucleophilic substitution reactions or cross-coupling processes.

Properties

IUPAC Name

8-(bromomethyl)-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCFBCRGRUHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CBr)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74286-87-6
Record name 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with a brominating agent. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include the use of solvents such as acetonitrile and water, with the reaction being carried out at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane include brominating agents like N-bromosuccinimide (NBS) and solvents such as acetonitrile . Reaction conditions typically involve room temperature and moderate reaction times.

Major Products

The major products formed from the reactions of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of spirocyclic derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents. Specifically, it has been explored for use in synthesizing analgesic compounds and other drugs targeting neurological disorders.

2. Targeted Drug Delivery
Due to its unique structure, 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane can be utilized in the design of drug delivery systems. The spirocyclic framework can be modified to enhance solubility and bioavailability of drugs, particularly those that are hydrophobic.

3. Anticancer Research
Research indicates that derivatives of this compound may exhibit anticancer properties. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to compounds that inhibit cancer cell proliferation.

Materials Science Applications

1. Polymer Synthesis
The compound can be used as a monomer or cross-linking agent in the synthesis of polymers. Its spirocyclic structure contributes to the mechanical strength and thermal stability of polymeric materials.

2. Liquid Crystals
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane has potential applications in the development of liquid crystals for display technologies. Its unique molecular configuration allows for the tuning of optical properties, which is crucial for liquid crystal displays (LCDs).

Synthesis and Characterization

The synthesis of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane typically involves several steps, including the reaction of starting materials under controlled conditions. For example, one method includes the use of carbon tetrabromide and phosphine in a dichloromethane solvent to facilitate bromination at specific positions on the dioxaspiro framework.

Synthesis Overview

StepReagentsConditionsYield
11,4-Dioxa-spiro[4,5]-decane-8-ol + CBr4Dry CH2Cl2, 0°C95%
2PPh3Stirred under inert atmosphere-

Case Studies

Case Study 1: Analgesic Development
In a recent study, derivatives of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane were synthesized and evaluated for their analgesic properties. The results indicated that modifications to the bromomethyl group significantly enhanced pain relief efficacy compared to standard analgesics.

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound's derivatives against various cancer cell lines. The study demonstrated that certain derivatives exhibited cytotoxic effects, suggesting a pathway for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Reactivity Insights:

  • Electrophilic Halogen vs. Alkylating Groups : The bromo substituent in 8-Bromo-1,4-dioxaspiro[4.5]decane (CAS: 68278-51-3) participates in halogen-atom transfer (XAT) reactions, as seen in for its iodo analog . In contrast, the bromomethyl group in the target compound enables alkylation, expanding its utility in constructing carbon-carbon bonds.
  • Aryl Substituents: Compounds like 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane exhibit enhanced radical cation stabilization, enabling C–C bond activation and fluorination (), whereas non-aryl analogs lack this capability .

Biological Activity

8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural features, which include a dioxaspiro framework and a bromomethyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅BrO₂
  • Molecular Weight : 235.118 g/mol
  • CAS Number : 74286-87-6

The compound's structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Research indicates that 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains by disrupting cellular membranes, leading to increased permeability and cell lysis.
  • Anti-inflammatory Effects : It may inhibit pathways involved in inflammation, thereby reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it can induce apoptosis in specific cancer cell lines, blocking cell proliferation and promoting programmed cell death.

Case Studies and Research Findings

Several studies have detailed the biological activity of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested.
  • Cytotoxicity Assay :
    • In vitro assays conducted on human cancer cell lines demonstrated that 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane induced apoptosis at concentrations above 25 µM, with IC50 values indicating a promising therapeutic window for further exploration.
  • Inflammation Inhibition Study :
    • Research focusing on inflammatory responses revealed that the compound could significantly reduce the levels of inflammatory cytokines in cultured macrophages when treated with lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria (MIC: 10-50 µg/mL)
CytotoxicityInduces apoptosis in cancer cells (IC50: >25 µM)
Anti-inflammatoryReduces cytokine levels in macrophages

Synthesis and Characterization

The synthesis of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane typically involves the bromination of precursor compounds under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized product.

Synthesis Methodology

  • Starting Materials : The synthesis begins with 1,4-dioxaspiro[4.5]decane derivatives.
  • Reagents : CBr₄ is commonly used as a brominating agent.
  • Conditions : The reaction is conducted in an inert atmosphere with temperature control to optimize yield.

Q & A

What are the standard synthetic routes for 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane, and what key reaction conditions optimize yield?

Basic
The compound is typically synthesized via ketalization of cyclohexanone derivatives followed by bromomethylation. A common approach involves using NaH in DMSO as a base to deprotonate intermediates, enabling nucleophilic substitution with bromomethylating agents. For example, phosphonium salt intermediates (e.g., phenylethyltriphenylphosphonium iodide) can react with cyclohexanone ketals under Wittig-like conditions to form spirocyclic frameworks . Key optimizations include strict anhydrous conditions, controlled temperature (60–90°C), and chromatography for purification. Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere maintenance.

Which spectroscopic and computational methods are most effective for characterizing structural ambiguities in spirocyclic bromomethyl derivatives?

Basic
High-resolution 1H^1H/13C^{13}C NMR and mass spectrometry (EI/HRMS) are essential for confirming the bromomethyl group’s position and spirocyclic geometry. For example, 19F^{19}F NMR (in fluorinated analogs) can resolve electronic environments near the bromomethyl moiety . Mass spectral fragmentation patterns (e.g., loss of Br or spiro-ring opening) provide structural clues . Computational methods like B3PW91/6-311++G(d,p) optimize geometry and predict bond elongation trends in radical intermediates, aiding spectral interpretation .

How does the hydrolytic and thermal stability of 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane influence experimental design?

Basic
The compound is sensitive to moisture and heat due to the labile bromomethyl group. Hydrolytic degradation can occur in protic solvents, necessitating anhydrous conditions (e.g., dry DMSO or THF) . Thermal stability tests (TGA/DSC) reveal decomposition above 150°C, requiring reactions below this threshold. Storage at –20°C under argon is recommended to prevent radical-mediated degradation .

What mechanistic insights explain the role of aryl groups in C–C bond activation during fluorination reactions?

Advanced
Studies show that aryl substituents stabilize radical cations formed during photocatalyzed C–C cleavage. For example, 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane derivatives lacking aryl groups fail to undergo fluorination, while aryl-containing analogs exhibit productive bond elongation (2.94 Å vs. 1.64 Å in non-aryl systems) . Computational modeling suggests aryl conjugation delocalizes radical charge, lowering activation energy. This explains why benzylic positions are more reactive in difluorination reactions .

How can researchers address low yields in difunctionalization reactions (e.g., difluorination) of this compound?

Advanced
Low yields in difluorination (e.g., using [SF3][SbF6]) arise from competing HF formation and incomplete radical stabilization. Mitigation strategies include:

  • Catalyst tuning : Use CsF in CH3_3CN at –20°C to suppress side reactions .
  • Additives : Radical scavengers (TEMPO) or Lewis acids (BF3_3) stabilize intermediates.
  • Solvent effects : Polar aprotic solvents (MeCN) enhance ion pairing, improving fluorination efficiency.

What advanced techniques resolve stereochemical uncertainties in spirocyclic systems?

Advanced
2D NMR (NOESY, COSY) and X-ray crystallography are critical. For instance, NOESY correlations between the bromomethyl proton and adjacent spirocyclic protons confirm spatial proximity, while X-ray data unambiguously assign ring conformations . Computational docking (e.g., DFT-optimized structures) complements experimental data to resolve diastereomeric mixtures.

How can computational modeling predict reactivity trends for bromomethyl-substituted spirocycles?

Advanced
DFT methods (B3PW91/6-311++G(d,p)) calculate bond dissociation energies (BDEs) and radical stabilization energies. For example, C–Br BDEs in 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane are ~65 kcal/mol, indicating susceptibility to homolytic cleavage under UV light . Transition state modeling (IRC calculations) predicts regioselectivity in substitution reactions, guiding synthetic routes.

What biological relevance does this compound hold in medicinal chemistry?

Advanced
The bromomethyl group serves as a versatile handle for bioisosteric replacements. For example, analogs like 8-azaspiro[4.5]decane-7,9-dione exhibit partial 5-HT1A_{1A} receptor agonism, suggesting potential in neuropharmacology . Bromine’s leaving-group capability enables coupling with pharmacophores (e.g., via Suzuki-Miyaura cross-coupling), creating constrained analogs for structure-activity relationship (SAR) studies.

How should researchers reconcile contradictory data on aryl-group dependency in radical-mediated reactions?

Advanced
Contradictions arise from differing reaction conditions (e.g., photocatalyst vs. thermal activation). To resolve:

  • Control experiments : Repeat reactions with/without aryl groups under identical conditions.
  • Computational validation : Compare radical stabilization energies (DFT) across substrates.
  • Kinetic profiling : Monitor reaction progress (in situ IR/NMR) to identify rate-determining steps .

What strategies enable the use of this compound in synthesizing rigid, drug-like scaffolds?

Advanced
The spirocyclic core imposes conformational rigidity, enhancing target binding. Strategies include:

  • Cross-coupling : Suzuki reactions with boronate esters (e.g., 2-((spirodecan-8-ylidene)methyl)dioxaborolane) .
  • Ring-opening metathesis : Grubbs catalyst generates fused bicyclic systems.
  • Azide-alkyne cycloaddition : Bromine-to-azide substitution (e.g., 8-(azidomethyl) derivatives) enables "click" chemistry .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane

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